3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one; hydrate, also known as LY3177833, is a chemical compound primarily researched for its potential applications in cancer treatment. This compound is categorized as a CDC7 inhibitor, targeting specific proteins involved in cell cycle regulation and DNA replication. The hydrate form of this compound suggests the inclusion of water molecules in its crystalline structure, which can influence its solubility and stability.
3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one; hydrate belongs to the class of isoindoline derivatives. It is specifically classified under:
The synthesis of 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one involves several steps, typically starting from commercially available precursors. The synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of the final product .
The molecular formula for 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one; hydrate is with a molecular weight of approximately 309.30 g/mol.
The chemical reactivity of 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one can be explored through various reactions:
Reactions involving this compound are typically conducted under controlled conditions to optimize yield and selectivity. Solvent choice, temperature, and reaction time are critical parameters that influence the outcomes .
The primary mechanism of action for 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one involves the inhibition of CDC7 kinase. This enzyme plays a crucial role in initiating DNA replication by phosphorylating components necessary for the formation of the pre-replicative complex.
Research indicates that this compound selectively inhibits CDC7 activity, leading to impaired DNA replication and cell cycle arrest in cancer cells, particularly those harboring mutations in TP53. This selectivity suggests potential therapeutic benefits while minimizing effects on normal cells .
Key physical properties include:
Relevant chemical properties include:
Property | Value |
---|---|
Molecular Weight | 309.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; hydrophilic due to hydrate form |
These properties are essential for understanding the compound's behavior in biological systems and its formulation as a therapeutic agent .
3-(5-fluoropyrimidin-4-y)-3-methyl -6-(1H-pyrazol -4-y) -2H -isoindol -1-one; hydrate has several notable applications:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3